Big defensin 3
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
QAQILLPIASYAGLTVTAPVLAALVAAYGIYAVTRYAIRKRRIV |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of Big Defensin 3
Primary Structure Features and Evolutionary Conservation
Big Defensin (B1577277) 3, like other members of its family, is initially synthesized as a prepropeptide. vulcanchem.com In the Pacific oyster, Crassostrea gigas, the Cg-BigDef3 precursor is composed of a 23-residue signal peptide, a cationic propeptide of approximately 13 residues, and the final 87-residue mature peptide. vulcanchem.comnih.gov The mature peptide is formed after proteolytic processing at a conserved cleavage site, which is recognized by furin-like enzymes. vulcanchem.com
The primary structure of the mature Big Defensin 3 is defined by two distinct regions: a highly hydrophobic N-terminal region and a cationic C-terminal region. ifremer.frplos.orgcapes.gov.br The C-terminal region contains a conserved pattern of six cysteine residues. nih.govplos.org Within the C. gigas species, Cg-BigDef3 shares 75% amino acid sequence identity with Cg-BigDef1 and 68% with Cg-BigDef2. nih.govplos.org
Big defensins are considered evolutionary ancestors to the β-defensins found in vertebrates. frontiersin.orgnih.govnih.gov Their presence in phylogenetically distant invertebrates such as mollusks, some arthropods, and basal chordates suggests an ancient origin. nih.govnih.govresearchgate.net The evolutionary transition to β-defensins involved the loss of the N-terminal hydrophobic domain, a hallmark feature of the big defensin family. frontiersin.orgresearchgate.netasm.org
Role of Conserved Cysteine Motifs and Disulfide Bonds in Structural Stability
The structural integrity of the C-terminal domain of this compound is critically dependent on a conserved motif of six cysteine residues. ifremer.frplos.org These cysteines form three intramolecular disulfide bonds, which are essential for stabilizing the peptide's tertiary structure. frontiersin.orgnih.govvin.com The disulfide linkage pattern is Cys₁-Cys₅, Cys₂-Cys₄, and Cys₃-Cys₆, which is identical to the arrangement found in vertebrate β-defensins. frontiersin.orgasm.orgacs.org This specific cysteine pairing stabilizes the characteristic three-stranded antiparallel β-sheet structure of the C-terminal domain, which is crucial for its function. ifremer.frplos.orgnih.gov
Three-Dimensional Folding Patterns of this compound
While a specific 3D structure for this compound has not been individually detailed, its architecture can be understood from the known structures of canonical big defensins like Cg-BigDef1 and Tt-BigDef from the horseshoe crab. frontiersin.orgasm.org
General Beta-Defensin Fold Characteristics
The C-terminal domain of this compound adopts a fold that is characteristic of the β-defensin family. vulcanchem.comifremer.frplos.org This fold is defined by a three-stranded antiparallel β-sheet, a common feature among all β-defensins. frontiersin.orgnih.govacs.org This β-sheet structure is stabilized by the three conserved disulfide bonds. ifremer.frvin.com
Specific Dual-Domain Organization (N-terminal Hydrophobic and C-terminal Beta-Defensin-like) in Canonical Big Defensins
A defining characteristic of big defensins, including this compound, is their dual-domain organization. vulcanchem.comifremer.frplos.org The mature peptide consists of two distinct globular domains connected by a flexible linker. frontiersin.orgnih.gov
N-terminal Hydrophobic Domain: This domain is highly hydrophobic and adopts a unique globular structure. vulcanchem.comifremer.fr In well-studied big defensins, this domain has a β1-α1-α2-β2 fold. frontiersin.orgasm.org
C-terminal Beta-Defensin-like Domain: This domain is cationic and possesses the classic β-defensin fold, featuring the three-stranded β-sheet stabilized by disulfide bridges. vulcanchem.comfrontiersin.orgasm.org
These two domains are encoded by separate exons, underscoring their distinct evolutionary and functional nature. ifremer.frplos.orgasm.org
Topographical Distribution of Charged and Hydrophobic Residues
The dual-domain structure of this compound results in a distinct topographical separation of charged and hydrophobic residues, which is fundamental to its function. The N-terminal domain is predominantly hydrophobic, while the C-terminal domain is highly cationic. ifremer.frplos.orgcapes.gov.br This amphipathic nature is a key determinant of how the peptide interacts with microbial membranes. vin.comacs.org
In related big defensins, the N-terminal domain, while globally hydrophobic, still presents some charged residues on its surface. asm.org The C-terminal domain also has positively charged residues exposed at the surface. asm.org This specific distribution of hydrophobicity and positive charge is thought to be crucial for the peptide's ability to selectively target and disrupt microbial membranes, a principle that applies to β-defensins as well. vulcanchem.comacs.org The arrangement of these residues allows for initial electrostatic interactions with the negatively charged components of bacterial membranes, followed by hydrophobic interactions that can lead to membrane disruption. pnas.org
Conformational Plasticity and its Relationship to Biological Function
Defensins generally lack a dense hydrophobic core, and their structure is primarily maintained by the disulfide bonds. nih.gov This allows for a degree of flexibility and tolerance for sequence variation without disrupting the global fold. nih.gov Studies on other defensins have shown that they exist as an ensemble of conformations in solution and can undergo conformational changes upon interacting with targets like lipid membranes. rcsb.orgmdpi.com For instance, the hydrophobic N-terminal domain of horseshoe crab big defensin undergoes a conformational change when it interacts with micelles, while the C-terminal domain remains unchanged. rcsb.org This dynamic nature and conformational plasticity are likely critical for this compound's mechanism of action, enabling it to adapt to and interact effectively with diverse microbial surfaces. mdpi.comresearchgate.net
Comparative Structural Analysis with Other Defensin Subfamilies
The mature this compound peptide is characterized by two distinct domains connected by a flexible linker: frontiersin.org
An N-terminal hydrophobic domain that adopts a unique globular fold, comprising a parallel β-sheet and two α-helices (β1-α1-α2-β2 fold). frontiersin.orgvulcanchem.complos.org This domain is a hallmark of the big defensin family and is absent in other vertebrate defensins. frontiersin.org
A C-terminal cationic domain that contains the classic defensin signature: a cysteine-stabilized β-sheet structure. vulcanchem.comtandfonline.com This region features six conserved cysteine residues that form three intramolecular disulfide bridges. plos.orgifremer.fr
The evolutionary significance of this structure is underscored by the hypothesis that vertebrate β-defensins likely evolved from an ancestral big defensin gene, which would have involved the loss of the N-terminal hydrophobic domain. frontiersin.orgasm.orgresearchgate.net
Comparison with Vertebrate Defensins
Vertebrate defensins are broadly classified into alpha (α), beta (β), and theta (θ) subfamilies based on the spacing and connectivity of their cysteine residues, which dictates their three-dimensional fold. frontiersin.orgnih.govacademie-sciences.fr
Alpha-Defensins (α-defensins): Found in mammals, α-defensins are relatively small peptides (29–35 amino acids) characterized by a triple-stranded β-sheet structure. mdpi.comwikipedia.org Their defining feature is the Cys1-6, Cys2-4, Cys3-5 disulfide bridging pattern. academie-sciences.frmdpi.com Structurally, they are distinct from this compound as they exist as single-domain peptides and lack the N-terminal globular domain and any helical segments. nih.govwikipedia.org
Beta-Defensins (β-defensins): This is the most relevant subfamily for comparison. The C-terminal domain of this compound shares remarkable structural homology with β-defensins. ifremer.frresearchgate.net Both possess a triple-stranded antiparallel β-sheet and, crucially, the same disulfide bond connectivity: Cys1-5, Cys2-4, Cys3-6. frontiersin.orgmdpi.comdoi.org Many β-defensins, such as human β-defensin 3 (HBD-3), also feature a short N-terminal α-helical segment preceding the β-sheet core. nih.govnih.govnih.gov However, the key difference remains the presence of the large, separate, and structurally complex N-terminal hydrophobic domain in this compound, which is absent in all known β-defensins. frontiersin.orgresearchgate.net
Theta-Defensins (θ-defensins): These are the most structurally distinct defensins, found so far only in Old World monkeys. nih.gov They are unique, 18-residue cyclic peptides formed by the post-translational ligation of two separate nonapeptide precursors. nih.gov Their circular backbone and smaller size present a stark contrast to the linear, two-domain structure of this compound.
Comparison with Invertebrate Defensins
Outside of the big defensin family, other invertebrate defensins, such as those found in insects, show more distant structural relationships.
The following table summarizes the key structural differences between this compound and other major defensin subfamilies.
| Feature | This compound | Alpha-Defensins | Beta-Defensins | Theta-Defensins | Insect Defensins |
| Overall Structure | Two-domain: N-terminal globular + C-terminal β-sheet frontiersin.orgvulcanchem.com | Single domain, triple-stranded β-sheet mdpi.comwikipedia.org | Single domain, triple-stranded β-sheet, often with a short N-terminal helix nih.govresearchgate.net | Single domain, cyclic backbone nih.gov | Single domain, Cysteine-stabilized αβ (CSαβ) motif frontiersin.org |
| N-Terminal Domain | Large, hydrophobic, globular (β1-α1-α2-β2 fold) vulcanchem.complos.org | Absent | Absent (may have short α-helix) nih.gov | Absent | Absent (may have α-helix as part of CSαβ motif) frontiersin.org |
| C-Terminal Domain | Cationic, β-defensin-like fold vulcanchem.comresearchgate.net | N/A | N/A | N/A | N/A |
| Disulfide Bridge Pattern | Cys1-5, Cys2-4, Cys3-6 (in C-terminal domain) frontiersin.org | Cys1-6, Cys2-4, Cys3-5 academie-sciences.frmdpi.com | Cys1-5, Cys2-4, Cys3-6 mdpi.comdoi.org | Three intramolecular disulfide bonds within a cyclic structure nih.gov | Varies, different topology from vertebrate defensins ebi.ac.uk |
| Backbone | Linear frontiersin.org | Linear wikipedia.org | Linear researchgate.net | Cyclic nih.gov | Linear frontiersin.org |
Compound and Gene Nomenclature
| Name | Type |
| This compound (Cg-BigDef3) | Protein |
| human β-defensin 2 (HBD-2) | Protein |
| human β-defensin 3 (HBD-3) | Protein |
| DEFA1 | Gene |
| DEFA3 | Gene |
| Alpha-defensin | Protein Family |
| Beta-defensin | Protein Family |
| Theta-defensin | Protein Family |
| Insect defensin | Protein Family |
| Arthropod defensin | Protein Family |
Genomic Organization and Transcriptional Regulation of Big Defensin 3 Expression
Gene Locus and Chromosomal Architecture (e.g., 8p23 Cluster for hBD3)
The genomic location of defensin (B1577277) genes often occurs in clusters, a result of gene duplication events throughout evolution. In invertebrates such as the Pacific oyster (Crassostrea gigas), the genes encoding the three forms of Big Defensin (Cg-BigDef1, Cg-BigDef2, and Cg-BigDef3) are located at distinct genomic loci. plos.orgifremer.fr This separation suggests a diversification of function or regulation among the family members within this species.
In contrast, vertebrate β-defensin genes are typically found in dense clusters. The gene for human β-defensin 3 (DEFB103A/DEFB103B), a functional counterpart to invertebrate big defensins, is located in a well-characterized defensin gene cluster on human chromosome 8p23. nih.govnih.govgenecards.org This region contains genes for numerous other α- and β-defensins, and its syntenic equivalent in mice is found on chromosome 8. nih.gov In cattle, β-defensin gene clusters are found on four different chromosomes (8, 13, 23, and 27), indicating significant expansion and diversification of this gene family in bovines. physiology.orgroyalsocietypublishing.orgresearchgate.net The clustering of these genes is believed to facilitate a coordinated, yet potentially differential, regulation in response to immunological challenges.
Exonic and Intronic Structure of Big Defensin 3 Genes
The gene structure of big defensins reflects their dual-domain protein architecture. In the Pacific oyster, the genes for Cg-BigDef1 and Cg-BigDef2 have a similar organization of two exons separated by one intron. vulcanchem.com The first exon encodes the signal peptide, propeptide, and the hydrophobic N-terminal domain, while the second exon encodes the cysteine-rich C-terminal domain. vulcanchem.com The gene for Cg-BigDef3 (Cg-bigdef3) displays a more complex structure, featuring an additional intron and exon upstream of the regions common to the other two forms. plos.orgvulcanchem.com
This contrasts with the typical structure of mammalian β-defensin genes, which generally consist of two exons and one intron. nih.govphysiology.orgresearchgate.net The first exon encodes a prepropeptide containing a signal sequence, and the second exon encodes the mature peptide with its characteristic six-cysteine motif. physiology.org However, in fish and birds, β-defensin genes commonly have a three-exon, two-intron structure, suggesting lineage-specific evolutionary adaptations. researchgate.netmdpi.com It is hypothesized that vertebrate β-defensins evolved from an ancestral big defensin gene through processes that led to the loss of the N-terminal domain-encoding region. researchgate.netresearchgate.net
| Gene | Organism | Exon/Intron Structure | Reference |
|---|---|---|---|
| Cg-BigDef1 / Cg-BigDef2 | Pacific Oyster (Crassostrea gigas) | 2 exons, 1 intron | vulcanchem.com |
| Cg-BigDef3 | Pacific Oyster (Crassostrea gigas) | 3 exons, 2 introns (additional upstream exon/intron) | plos.orgvulcanchem.com |
| Human β-defensin 3 (hBD3) | Human (Homo sapiens) | 2 exons, 1 intron | nih.govphysiology.org |
| Fish β-defensins | Teleost Fish | 3 exons, 2 introns | researchgate.netmdpi.com |
Tissue-Specific and Cell-Type-Specific Expression Patterns
The expression of this compound and its counterparts is highly specific to certain tissues and cell types, aligning with their role as frontline defenders against pathogens. In the Pacific oyster, the expression of all three Big Defensins, including Cg-BigDef3, is specific to hemocytes, the primary immune cells in mollusks. plos.orgnih.gov In other mollusks like mussels and scallops, big defensins are primarily expressed in epithelial tissues such as the mantle, gills, and digestive gland. nih.govgeneticsmr.org
In vertebrates, hBD3 is expressed predominantly by epithelial cells at various mucosal surfaces, including the skin, oral cavity, and the reproductive and gastrointestinal tracts. nih.govfrontiersin.orgmdpi.com While some β-defensins are expressed constitutively, hBD3 expression is generally low under normal conditions but can be strongly induced upon infection or inflammation. nih.govmdpi.com
| Defensin | Organism | Primary Tissue/Cell Type | Expression Pattern | Reference |
|---|---|---|---|---|
| Cg-BigDef3 | Pacific Oyster | Hemocytes | Constitutive (non-regulated) | plos.orgifremer.fr |
| hBD3 | Human | Epithelial cells (skin, oral mucosa, gut) | Inducible | nih.govmdpi.com |
| mBD-3 | Mouse | Epithelial cells (airways, intestine) | Low basal, inducible | nih.gov |
Mechanisms of Inducible Gene Expression:
The induction of defensin gene expression is a key feature of the innate immune response, triggered by specific molecular signals from microbes and the host's own inflammatory pathways.
Invertebrate and vertebrate defensins are induced by direct encounters with microbial components. In the Pacific oyster, the expression of Cg-BigDef1 and Cg-BigDef2 is strongly upregulated in hemocytes following a challenge with bacteria. plos.orgifremer.fr This induction is dependent on pathogen-associated molecular patterns (PAMPs) and is not triggered by simple tissue damage. plos.org In contrast, Cg-BigDef3 expression is not regulated by bacterial challenge, suggesting it serves a more constitutive defensive role. plos.orgifremer.fr
Similarly, the expression of human β-defensin 3 is inducible in response to various stimuli, including whole bacteria and specific PAMPs like lipopolysaccharide (LPS) from Gram-negative bacteria. mdpi.compnas.org This response is a critical mechanism for alerting the host and mounting a defense at epithelial barriers. mdpi.compnas.org
In vertebrates, the inflammatory environment heavily influences defensin expression. Pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) are potent inducers of hBD3 expression in epithelial cells. nih.govmdpi.comfrontiersin.org The expression of hBD3 can also be stimulated by the transactivation of the epidermal growth factor receptor (EGFR). pnas.orgaai.org Furthermore, cytokines like IL-1β and IL-6 can modulate this EGFR activation, leading to enhanced hBD3 expression during inflammation. pnas.org This demonstrates a complex network where signals from immune cells orchestrate the antimicrobial peptide response in epithelial tissues.
The induction of defensin genes is controlled by specific intracellular signaling cascades that culminate in the activation of transcription factors. The Nuclear Factor-kappa B (NF-κB)/Rel pathway is a central regulator of immune and inflammatory gene expression across the animal kingdom.
In Invertebrates: Studies in scallops and oysters have shown that the NF-κB/Rel pathway is involved in regulating the expression of big defensins in response to immune challenges. frontiersin.org
In Vertebrates: The regulation of hBD3 is multifaceted. While the NF-κB pathway is a critical regulator for some defensins like hBD2, its role in hBD3 induction is more complex. nih.gov Some studies show that hBD3 can be induced without the activation of the NF-κB pathway, suggesting the involvement of alternative signaling routes. pnas.org Key among these are the Mitogen-Activated Protein Kinase (MAPK) pathways (including Erk, p38, and JNK) and the activator protein-1 (AP-1) transcription factor complex (composed of proteins like c-Fos and c-Jun). pnas.orgnih.gov In some cellular contexts, both NF-κB and MAPK/AP-1 pathways are required for a maximal response to stimuli like Candida albicans. nih.gov Furthermore, hBD3 has been shown to inhibit NF-κB signaling triggered by Toll-like receptor (TLR) activation via both MyD88 and TRIF adapter proteins, indicating a feedback mechanism where the peptide itself can modulate the inflammatory response. nih.govresearchgate.net
| Pathway/Factor | Role in Defensin Regulation | Target Gene Example | Reference |
|---|---|---|---|
| NF-κB/Rel Pathway | Primary regulator in invertebrates; involved but complex role in vertebrates. | Scallop Big Defensin, hBD2, hBD3 | frontiersin.orgnih.gov |
| MAPK Pathways (Erk, p38, JNK) | Key pathway for hBD3 induction, often independent of NF-κB. | hBD3 | pnas.orgnih.gov |
| Activator protein-1 (AP-1) | Transcription factor complex (c-Fos, c-Jun) activated by MAPK pathways. | hBD3 | pnas.orgnih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Upstream receptor whose activation leads to hBD3 expression via MAPK pathways. | hBD3 | pnas.orgaai.org |
| MyD88 and TRIF | Adapter proteins in TLR signaling. hBD3 can inhibit signaling through these pathways. | (hBD3 acts on these pathways) | nih.govresearchgate.net |
Influence of Viral Infections on this compound Transcriptional Regulation (e.g., SARS-CoV-2)
The expression of defensins, a crucial part of the innate immune system, can be significantly altered during viral infections. mdpi.comnih.gov While direct studies on this compound and SARS-CoV-2 are limited, research on related β-defensins in the context of this virus provides valuable insights.
Studies have shown that SARS-CoV-2 infection can lead to a downregulation of several human β-defensin genes, including those encoding for human beta-defensin 2 (hBD-2), hBD-3, hBD-6, and hBD-7. nih.govfrontierspartnerships.org This suggests that the virus may compromise the antiviral innate immune response provided by these peptides, potentially contributing to disease progression. nih.govfrontierspartnerships.org One study on nasopharyngeal/oropharyngeal swabs from COVID-19 patients found a significant downregulation of defensin beta 4A/B, 106B, 107B, and 103A (which encodes hBD-3). nih.govfrontierspartnerships.org The researchers proposed that this downregulation might lead to increased colonization by bacteria in the upper airway, potentially resulting in lung infections. frontierspartnerships.org
Conversely, other research has reported an increase in the transcript levels of DEFB1 (hBD-1), DEFB4A (hBD-2), and DEFB103 (hBD-3) in adults with SARS-CoV-2 infection. frontierspartnerships.orgresearchgate.net These conflicting findings may reflect differences in the host's mucosal antiviral innate immunity across different populations, as well as age-related variations in expression. frontierspartnerships.org Another study found increased plasma levels of α-defensin 1, α-defensin 3, and β-defensin 3 in COVID-19 patients, particularly those with acute kidney injury, suggesting their involvement in the systemic inflammatory response characteristic of severe infections. medrxiv.org
In the context of other viral infections, Human Immunodeficiency Virus (HIV) has been shown to induce the mRNA expression of hBD-2 and hBD-3 in human oral epithelium. nih.gov Similarly, human rhinovirus exposure induces the expression of hBD-2 and hBD-3 in bronchial epithelial cells. nih.gov In the Pacific oyster (Crassostrea gigas), the expression of Cg-BigDef3 is repressed by Ostreid herpesvirus type 1 (OsHV-1) infection. nih.gov This viral-mediated suppression of big defensin expression has been linked to a fatal dysbiosis, highlighting the critical role of these peptides in maintaining host-microbiota homeostasis. frontiersin.org
The table below summarizes the observed regulation of defensin expression in response to various viral infections.
| Defensin/Organism | Virus | Observed Regulation | Reference |
| Human β-defensin 3 (hBD-3) | SARS-CoV-2 | Downregulated | nih.govfrontierspartnerships.org |
| Human β-defensin 3 (hBD-3) | SARS-CoV-2 | Upregulated | frontierspartnerships.orgresearchgate.net |
| Human β-defensin 3 (hBD-3) | SARS-CoV-2 | Increased plasma levels | medrxiv.org |
| Cg-BigDef3 (Pacific oyster) | Ostreid herpesvirus type 1 (OsHV-1) | Repressed | nih.gov |
| Human β-defensin 2 (hBD-2) | Human Immunodeficiency Virus (HIV) | Induced | nih.gov |
| Human β-defensin 3 (hBD-3) | Human Immunodeficiency Virus (HIV) | Induced | nih.gov |
| Human β-defensin 2 (hBD-2) | Human rhinovirus | Induced | nih.gov |
| Human β-defensin 3 (hBD-3) | Human rhinovirus | Induced | nih.gov |
Constitutive vs. Inducible Expression Profiles in Different Organisms
The expression of big defensins exhibits distinct patterns across different species, with some being constitutively expressed while others are induced by microbial challenges. frontiersin.orgplos.org This differential regulation suggests a division of labor within the defensin family, providing both a constant first line of defense and a responsive system to invading pathogens. plos.orgifremer.fr
In the Pacific oyster, Crassostrea gigas, the big defensin family consists of three members: Cg-BigDef1, Cg-BigDef2, and Cg-BigDef3. plos.orgifremer.fr While Cg-BigDef1 and Cg-BigDef2 are strongly induced in hemocytes in response to bacterial challenge, Cg-BigDef3 is constitutively expressed and non-regulated by bacteria. nih.govplos.orgifremer.fr This suggests that Cg-BigDef3 may play a role in maintaining homeostasis, while Cg-BigDef1 and Cg-BigDef2 are deployed upon microbial invasion. plos.org The expression of all three Cg-BigDefs is restricted to hemocytes. plos.org
This pattern of constitutive and inducible expression is not unique to oysters. In humans, human β-defensin 1 (HBD-1) is constitutively expressed, whereas HBD-2 and HBD-3 are induced upon bacterial infection. plos.orgifremer.frpnas.org This mirrors the situation seen with the Cg-BigDefs. plos.orgifremer.fr
In other bivalves, the expression patterns vary. In the bay scallop Argopecten irradians, a single big defensin gene is expressed at low levels in hemocytes but is overexpressed in both hemocytes and epithelial tissues after a Vibrio challenge. nih.govfrontiersin.org In mussels, scallops, and clams, big defensins are primarily expressed in epithelial tissues rather than hemocytes. frontiersin.org For example, in the hard clam Mercenaria mercenaria, big defensin homolog transcript levels increase in the mantle and gills following a challenge with a protistan parasite. plos.org
The regulation of big defensin expression is complex and appears to be mediated by the NF-κB/Rel pathway. frontiersin.org The table below provides a comparative overview of the expression profiles of big defensins in different organisms.
| Organism | Defensin | Basal Expression | Inducible Expression | Tissue Specificity | Reference |
| Pacific oyster (Crassostrea gigas) | Cg-BigDef1 | Very low | High (bacterial challenge) | Hemocytes | nih.govplos.org |
| Pacific oyster (Crassostrea gigas) | Cg-BigDef2 | Very low | High (bacterial challenge) | Hemocytes | nih.govplos.org |
| Pacific oyster (Crassostrea gigas) | Cg-BigDef3 | Constitutive | Non-regulated by bacteria | Hemocytes | nih.govplos.org |
| Bay scallop (Argopecten irradians) | Big Defensin | Low | High (Vibrio challenge) | Hemocytes, Epithelia | nih.govfrontiersin.org |
| Human | Human β-defensin 1 (HBD-1) | Constitutive | - | Epithelial cells | plos.orgifremer.frpnas.org |
| Human | Human β-defensin 2 (HBD-2) | Low | High (bacterial infection) | Epithelial cells | plos.orgifremer.frpnas.org |
| Human | Human β-defensin 3 (HBD-3) | Low | High (bacterial infection) | Epithelial cells | plos.orgifremer.frpnas.org |
Gene Presence/Absence Variation and Copy Number Variation in Populations
A significant feature of the big defensin gene family is the presence of gene presence/absence variation (PAV) and copy number variation (CNV) within populations. frontiersin.orgnih.gov This means that not all individuals within a species possess the same set of big defensin genes, and the number of copies of these genes can vary from one individual to another. frontiersin.orgnih.govnih.gov
In the Pacific oyster, Crassostrea gigas, studies have revealed that not all individuals express the three identified big defensins (Cg-BigDef1, Cg-BigDef2, and Cg-BigDef3) simultaneously. nih.gov In fact, in some individuals, the expression of one or more of these defensins is completely absent, which corresponds to the absence of the respective gene at the genomic level. nih.gov This phenomenon of PAV affecting immune-related genes was first reported in an invertebrate in this species. nih.gov This high inter-individual variability in the big defensin repertoire is also observed in mussels. frontiersin.org
This genetic variation likely contributes to the diverse immune responses observed among individuals and may be an adaptive strategy to cope with a wide range of pathogens. biorxiv.org The dispensable nature of these genes, which are often found in a single copy when present, suggests they are part of a flexible gene pool that can be shaped by selective pressures. biorxiv.org
In humans, the beta-defensin gene cluster on chromosome 8p23.1, which includes the gene for hBD-3 (DEFB103), is also known to be copy number variable. nih.govkarger.complos.org The diploid copy number of this cluster can range from 1 to 12 copies, with a modal copy number of 4 in many populations. nih.govplos.orgplos.org This variation in copy number has been shown to correlate with the expression levels of some beta-defensin genes. karger.comoup.com For example, increased copy number of the beta-defensin region is associated with higher levels of hBD-2 peptide. nih.gov However, the relationship between total gene copy number and total mRNA levels can be complex, suggesting the influence of other regulatory factors. oup.com
The table below illustrates the copy number variation of the beta-defensin gene cluster in different human populations.
| Population | Diploid Copy Number Range | Modal Copy Number | Reference |
| UK | 2-9 | 4 | plos.org |
| Danish | 2-9 | 4 | plos.org |
| Portuguese | 2-9 | 4 | plos.org |
| Ghanaian | 2-9 | 4 | plos.org |
| Czech | 2-9 | 4 | plos.org |
| Worldwide (68 populations) | 1-9 | 4 | nih.gov |
Biological Roles and Intricate Cellular Mechanisms of Big Defensin 3
Antimicrobial Activities and Mechanisms of Action:
The antimicrobial prowess of the Big Defensin (B1577277) family is multifaceted, enabling these peptides to neutralize a wide array of microbial threats. Their mechanisms are intricate, involving direct interaction with microbial surfaces and disruption of essential life-sustaining processes.
Interaction with Microbial Membranes:
A primary mode of action for many antimicrobial peptides, including Big Defensins, is the targeting and disruption of microbial cell membranes. This interaction is critical for their bactericidal activity.
Big Defensins from C. gigas are known to disrupt bacterial membranes through hydrophobic interactions. researchgate.net The N-terminal hydrophobic domain of the peptide is thought to penetrate the lipid bilayer of the microbial cell membrane. This insertion disrupts the membrane's integrity, leading to increased permeability and leakage of intracellular contents, which is ultimately lethal to the microbe. Research on related Big Defensins from other marine invertebrates suggests that this membrane disruption can affect both Gram-positive and Gram-negative bacteria. researchgate.net
The disruption of the microbial membrane by antimicrobial peptides often involves the formation of pores. While the precise nature of pore formation by Cg-BigDef3 has not been detailed, several models are common for defensins. These include the "barrel-stave" model, where peptides assemble to form a pore, and the "toroidal pore" model, where the peptides and lipid molecules together form the pore lining. Another proposed mechanism for a member of the oyster Big Defensin family, Cg-BigDef1, is the ability to self-assemble into nanonets that trap and kill bacteria, which represents a unique form of surface interaction leading to microbial death. nih.govmdpi.com This suggests that local oligomerization on the microbial surface is a key aspect of their function.
As cationic peptides, Big Defensins possess a net positive charge. plos.org This positive charge facilitates the initial electrostatic attraction to the negatively charged components of microbial cell surfaces, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction is the first step in bringing the peptide into close proximity with the membrane, allowing for subsequent hydrophobic interactions and membrane insertion. The disruption of the membrane integrity by Big Defensins would inevitably lead to the dissipation of the proton gradient across the membrane, which is essential for cellular energy production and transport processes, further contributing to cell death.
Inhibition of Essential Microbial Biosynthetic Pathways (e.g., Cell Wall Biosynthesis via Lipid II Interaction)
Beyond direct membrane disruption, some defensins can inhibit essential microbial biosynthetic pathways. While direct evidence for Cg-BigDef3 targeting specific intracellular pathways is limited, studies on other defensins from the Pacific oyster provide compelling insights into potential mechanisms. A different class of oyster defensins, known as Cg-Defs, have been shown to inhibit the peptidoglycan biosynthesis in Gram-positive bacteria by binding to Lipid II. researchgate.netnih.gov Lipid II is a crucial precursor molecule in the synthesis of the bacterial cell wall. By sequestering Lipid II, these defensins prevent the proper formation of the cell wall, leading to cell lysis.
Furthermore, human β-defensin 3 (hBD-3), which shares structural similarities with the C-terminal domain of Big Defensins, also targets Lipid II to inhibit cell wall synthesis in staphylococci. Given the structural conservation, it is plausible that Big Defensins, including Cg-BigDef3, may also possess the ability to interact with Lipid II or other essential precursors in microbial biosynthetic pathways, representing a secondary mechanism of action to their membrane-disrupting activities. However, this remains an area for further investigation for the Big Defensin family.
Broad-Spectrum Activity against Bacterial, Fungal, and Viral Pathogens
The Big Defensin family exhibits a broad spectrum of antimicrobial activity. Research on the horseshoe crab Big Defensin, a related peptide, has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. plos.org Studies on synthetic Cg-BigDef1 and Cg-BigDef5 from the Pacific oyster have confirmed their potent activity against a range of bacteria, including those pathogenic to oysters. nih.govnih.gov Notably, these peptides retain their activity even in high-salt conditions, which is a significant advantage for a marine organism. nih.govnih.gov
The specific activity of Cg-BigDef3 has been less characterized in isolation. However, its constitutive expression in oyster hemocytes suggests it plays a role in the baseline defense against a constant influx of environmental microbes. plos.org While detailed studies on the antifungal and antiviral properties of Cg-BigDefs are not yet available, the known broad-spectrum nature of defensins suggests that they are likely active against a wider range of pathogens than just bacteria.
Table 1: Antibacterial Activity of Selected Crassostrea gigas Big Defensins This table presents data available for Cg-BigDef1 and Cg-BigDef5, as specific data for Cg-BigDef3 is limited. MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) values are provided where available.
| Target Microorganism | Big Defensin Isoform | MIC (µM) | MBC (µM) | Reference |
| Bacillus sp. | Cg-BigDef1 | 0.04 | 0.31 | nih.gov |
| Alcanivorax sp. | Cg-BigDef1 | 1.25 | 1.25 | nih.gov |
| Alteromonas sp. | Cg-BigDef1 | 2.5 | 2.5 | nih.gov |
| Halomonas sp. | Cg-BigDef1 | 2.5 | 2.5 | nih.gov |
| Pseudoalteromonas sp. | Cg-BigDef1 | 2.5 | 2.5 | nih.gov |
| Vibrio aestuarianus | Cg-BigDef1 | >10 | >10 | nih.gov |
| Vibrio crassostreae | Cg-BigDef1 | 5 | >10 | nih.gov |
| Bacillus sp. | Cg-BigDef5 | >10 | >10 | nih.gov |
| Vibrio aestuarianus | Cg-BigDef5 | 1.25 | 2.5 | nih.gov |
| Vibrio crassostreae | Cg-BigDef5 | 2.5 | 5 | nih.gov |
Impact of Host-Physiological Conditions on Antimicrobial Potency (e.g., Salt Tolerance)
The antimicrobial efficacy of many host defense peptides is significantly hampered by the salt concentrations found in physiological fluids. However, human beta-defensin 3 (hBD-3) is distinguished by its notable salt tolerance. nih.govfrontiersin.orgnih.gov Unlike other human beta-defensins such as hBD-1, hBD-2, and hBD-4, whose antibacterial effects are attenuated by high NaCl concentrations, hBD-3 maintains its activity in salt concentrations as high as 150 mM. nih.gov This resilience is attributed to its unique structural characteristics and high net positive charge, which facilitates its interaction with negatively charged bacterial membranes even in the presence of competing ions. frontiersin.org
Despite its relative robustness, the bactericidal activity of hBD-3 is not entirely immune to high-salt environments. frontiersin.orgnih.gov Research has shown that while it is more resistant than many other defensins, its potency can still be affected by physiological salt levels. frontiersin.orgnih.gov This has prompted studies into creating modified or chimeric versions of the peptide to enhance its salt tolerance further. For instance, studies on chimeric peptides combining domains of hBD-3 and other defensins have sought to improve salt resistance and expand the antimicrobial spectrum. nih.gov The C-terminal region of hBD-3 has been identified as particularly critical for its antibacterial activity at high salt concentrations. nih.govresearchgate.net The interaction between the peptide's positive charge and the bacterial membrane's negatively charged phospholipids is a key step in its antimicrobial action, and a greater positive charge can confer stronger salt tolerance. frontiersin.org
| Condition | Effect on hBD-3 Antimicrobial Activity | Reference |
| Low Salt (<50 mM NaCl) | Optimal antimicrobial activity. | nih.gov |
| Physiological Salt (100-150 mM NaCl) | Activity largely maintained, superior to many other defensins. | nih.gov |
| High Salt (>150 mM NaCl) | Activity may be partially reduced but remains significant. | nih.govfrontiersin.org |
Modulation of Pathogen Virulence Factors
Beyond direct bactericidal action, Big Defensin 3 (hBD-3) can modulate the expression of virulence factors in pathogenic bacteria, most notably by inhibiting the formation of biofilms. nih.govnih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to conventional antibiotics. nih.govspandidos-publications.com
hBD-3 has demonstrated significant potential in preventing and eliminating biofilm formation by several clinically important pathogens, including antibiotic-resistant strains of Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE). nih.gov It effectively reduces bacterial adhesion to surfaces, a critical first step in biofilm development, and disrupts the maturation of existing biofilms. nih.gov Studies using confocal and scanning electron microscopy have confirmed that hBD-3 decreases the biomass of streptococcal biofilms and causes destruction of bacterial morphology within the biofilm structure. researchgate.net
The mechanism behind this anti-biofilm activity involves the downregulation of specific genes responsible for biofilm production. mdpi.com In Staphylococcus epidermidis, hBD-3 has been shown to reduce the expression of the icaA, icaD, and icaR genes, which are part of the ica operon that encodes the synthesis of polysaccharide intercellular adhesin (PIA), a key component of the staphylococcal biofilm matrix. mdpi.com Similarly, in S. aureus, hBD-3 can attenuate biofilm formation, although its regulatory effect on biofilm-related genes like dltB and icaA may differ from that of traditional antibiotics, suggesting a distinct mechanism of action. spandidos-publications.com Research on Pseudomonas aeruginosa also indicates that hBD-3 reduces both biofilm formation and the metabolic activity of the bacteria within the biofilm, in contrast to other defensins like hBD-2 which may only inhibit the biofilm structure without killing the bacteria. nih.gov
Immunomodulatory Functions and Host Immune System Engagement:
Chemoattractant Properties for Immune Cells:
This compound (hBD-3) plays a pivotal role in bridging the innate and adaptive immune systems by acting as a potent chemoattractant for key immune cells. nih.govnih.gov It actively recruits monocytes, macrophages, and dendritic cells to sites of infection or inflammation. nih.govfrontiersin.orgfrontiersin.org This chemotactic function is crucial for initiating a robust immune response. The recruitment of these antigen-presenting cells (APCs) is a foundational step for clearing pathogens and presenting antigens to the adaptive immune system. frontiersin.org
The chemoattraction of monocytes and macrophages by hBD-3 is well-documented and is primarily mediated through the chemokine receptor CCR2. frontiersin.orgfrontiersin.orgbiorxiv.org hBD-3 can induce the migration of these cells in a CCR2-dependent manner. frontiersin.org Furthermore, hBD-3 not only attracts these cells but also activates them. Upon activation by hBD-3, monocytes and macrophages can be stimulated to release a variety of other chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), Macrophage Inflammatory Protein-1α (MIP-1α), and Macrophage Inflammatory Protein-1β (MIP-1β), thereby amplifying the inflammatory and recruitment signals at the site of infection. nih.gov hBD-3 also potently induces the maturation of dendritic cells, enhancing their ability to activate T cell responses. nih.gov
In addition to its effects on myeloid cells, this compound contributes to the adaptive immune response by influencing T-lymphocytes. It has been shown to chemoattract T cells, facilitating their migration to areas where an immune response is needed. nih.gov Specifically, hBD-3 can induce the proliferation of CD4+ T cells and enhance their activation. uel.ac.uk This function helps orchestrate the cellular immune response directed against specific pathogens. The stimulation of Langerhans cell-like dendritic cells by hBD-3 leads to strong proliferation and interferon-gamma (IFN-γ) secretion by naïve T cells, indicating a polarization towards a Th1-type immune response. nih.gov
Receptor-Mediated Signaling in Immune Cell Responses (e.g., CCR6, CCR2, CXCR4 Binding)
The immunomodulatory functions of this compound are mediated through its interaction with several chemokine receptors on the surface of immune cells. This binding initiates intracellular signaling cascades that result in cell migration and activation. frontiersin.orgfrontiersin.org The promiscuity of hBD-3 binding allows it to influence a diverse range of immune cells.
CCR2: This receptor is a key target for hBD-3's chemoattractant activity towards monocytes and macrophages. frontiersin.orgbiorxiv.org Studies have confirmed that hBD-3 binds to CCR2, inducing monocyte migration. frontiersin.org This interaction is specific, as the migration can be blocked by CCR2 inhibitors or by pre-treating cells with the natural CCR2 ligand, MCP-1 (CCL2). frontiersin.org
CCR6: CCR6 is another important receptor for beta-defensins, involved in the recruitment of immature dendritic cells and memory T cells. While the interaction is more characterized for hBD-2, hBD-3 is also recognized as a ligand for CCR6, contributing to its role in linking innate and adaptive immunity.
CXCR4: The interaction of hBD-3 with CXCR4 is primarily antagonistic. frontiersin.org hBD-3 can bind to CXCR4 and down-modulate its surface expression, thereby blocking the receptor's activation by its natural ligand, CXCL12 (SDF-1α). nih.gov This antagonism can inhibit CXCL12-induced calcium mobilization and cell migration. nih.gov This function has potential implications in various physiological and pathological processes where the CXCL12/CXCR4 axis is important, including immune cell trafficking and inflammation. nih.gov
| Receptor | Cell Types | Function of Interaction | Reference(s) |
| CCR2 | Monocytes, Macrophages | Chemoattraction, Cell Migration | frontiersin.orgfrontiersin.orgbiorxiv.org |
| CCR6 | Immature Dendritic Cells, Memory T-cells | Chemoattraction, Linking Innate and Adaptive Immunity | nih.gov |
| CXCR4 | T-cells, Monocytes | Antagonism, Inhibition of CXCL12-mediated signaling | frontiersin.orgnih.gov |
| CCR7 | Mature Dendritic Cells | Expression is induced by hBD-3, mediating chemotaxis to lymph nodes. | nih.gov |
Regulation of Pro-inflammatory and Anti-inflammatory Responses:
This compound (specifically, human β-defensin 3 or hBD-3) exhibits a complex and context-dependent role in modulating the immune system, capable of exerting both pro-inflammatory and anti-inflammatory effects. This dual functionality allows it to finely tune the immune response to various stimuli. Evidence suggests that hBD-3 can suppress the production of pro-inflammatory cytokines in macrophages stimulated by Toll-like receptor 4 (TLR4) ligands like lipopolysaccharide (LPS). This anti-inflammatory activity is dependent on the canonical structure of the peptide. However, under different conditions, hBD-3 can also act as a pro-inflammatory mediator, for instance by inducing the expression of co-stimulatory molecules on monocytes and myeloid dendritic cells in a TLR1/2-dependent manner. The concentration of hBD-3 appears to be a critical factor in determining its function, with lower concentrations potentially favoring anti-inflammatory or rebalancing effects, while higher concentrations may promote a pro-inflammatory response.
This compound significantly influences the production of a wide array of cytokines and chemokines, thereby orchestrating the recruitment and activation of various immune cells. In monocytes and macrophages, hBD-3 can induce the production of several chemokines, including Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), Gro-α (CXCL1), Macrophage-Derived Chemokine (MDC/CCL22), and Macrophage Inflammatory Protein-1β (MIP-1β/CCL4). This induction contributes to the inflammatory response by attracting different cell types to the site of infection or injury.
Conversely, hBD-3 can also attenuate pro-inflammatory cytokine responses. For example, in the presence of bacterial antigens, hBD-3 has been shown to decrease the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and Tumor Necrosis Factor-alpha (TNF-α) from myeloid dendritic cells, while not affecting chemokine production. In macrophages stimulated with the TLR4 ligand KLA (a synthetic lipid A analog), hBD-3 significantly inhibits the induction of IL-6, IL-12p40, and RANTES (CCL5). This suppressive effect on pro-inflammatory gene transcription is a key aspect of its anti-inflammatory activity.
| Cell Type | Stimulus | Effect of this compound | Induced Cytokines/Chemokines | Suppressed Cytokines/Chemokines |
|---|---|---|---|---|
| Monocytes/Macrophages | hBD-3 alone | Induction | MCP-1, Gro-α, MDC, MIP-1β | - |
| Myeloid Dendritic Cells | Bacterial Antigens (rHagB) | Attenuation | - | IL-6, IL-10, GM-CSF, TNF-α |
| Bone Marrow-Derived Macrophages | LPS/KLA (TLR4 ligands) | Inhibition | - | TNF-α, IL-6, IL-12p40, RANTES, IFN-β |
A crucial mechanism underlying the immunomodulatory functions of this compound is its interaction with Toll-Like Receptor (TLR) signaling pathways. Research has demonstrated that hBD-3 can inhibit TLR4 signaling, which is activated by LPS. TLR4 signaling proceeds through two main downstream adaptor proteins: Myeloid Differentiation Primary Response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF). The MyD88-dependent pathway is considered the "early" phase of activation, leading to the production of inflammatory cytokines, while the TRIF-dependent pathway is associated with the "late" phase and the induction of type I interferons.
Studies have shown that hBD-3 is capable of inhibiting both the MyD88-dependent and the TRIF-dependent signaling pathways downstream of TLR4. This is evidenced by experiments showing that hBD-3 reduces NF-κB signaling in cells expressing either MyD88 or TRIF and inhibits the TLR4 response in macrophages deficient in either of these adaptor proteins. The ability of hBD-3 to suppress both pathways suggests it may target a shared signaling component or components in both pathways. This comprehensive inhibition of TLR4 signaling results in a global attenuation of the transcriptional response to LPS, leading to the transcriptional repression of pro-inflammatory genes.
Bridging Innate and Adaptive Immunity
This compound plays a pivotal role in bridging the innate and adaptive immune systems. Defensins are considered key players in this connection, acting as endogenous adjuvants that alert and shape the subsequent adaptive response. They achieve this by chemoattracting and activating key cells of the adaptive immune system. For instance, hBD-3 can recruit immature dendritic cells and memory T cells to sites of microbial invasion. This recruitment is mediated, in part, through its interaction with chemokine receptors such as CCR6. By mobilizing these cells, hBD-3 facilitates the initiation of an antigen-specific adaptive immune response, demonstrating that its function extends far beyond direct antimicrobial activity.
Activation and Maturation of Antigen-Presenting Cells
A fundamental aspect of this compound's role in linking innate and adaptive immunity is its ability to activate and promote the maturation of professional antigen-presenting cells (APCs), such as monocytes and dendritic cells. hBD-3 has been shown to induce the expression of crucial co-stimulatory molecules, including CD80, CD86, and CD40, on the surface of monocytes and myeloid dendritic cells. This process is critical for the effective activation of naive T cells. The activation of APCs by hBD-3 is mediated through its interaction with TLR1 and TLR2. This interaction triggers a signaling cascade that requires the adaptor molecule MyD88 and results in the phosphorylation of Interleukin-1 Receptor-Associated Kinase-1 (IRAK-1). By inducing the maturation of APCs, hBD-3 enhances their ability to present antigens and provide the necessary co-stimulation to initiate a robust T-cell mediated adaptive immune response.
| Cell Type | Effect of hBD-3 | Upregulated Surface Molecules | Mediating Receptors | Signaling Pathway |
|---|---|---|---|---|
| Monocytes | Activation and Maturation | CD80, CD86, CD40 | TLR1, TLR2 | MyD88, IRAK-1 |
| Myeloid Dendritic Cells | Activation and Maturation | CD80, CD86, CD40 | TLR1, TLR2 | Not specified |
Influence on Plasmacytoid Dendritic Cell Functions (e.g., IFN-α Induction)
This compound also specifically influences the function of plasmacytoid dendritic cells (pDCs), a specialized cell type known for its prodigious production of type I interferons, particularly Interferon-alpha (IFN-α), in response to viral infections. hBD-3 has been demonstrated to form complexes with self-DNA and CpG DNA (a synthetic mimic of bacterial DNA) and to enhance their intracellular uptake by pDCs. This enhanced uptake leads to a potentiation of DNA-induced IFN-α production in a TLR9-dependent manner. The IFN-α produced by pDCs in response to hBD-3-DNA complexes can then activate myeloid dendritic cells, further amplifying the immune response. This function highlights a novel role for hBD-3 in promoting antiviral immunity and acting as an adjuvant for DNA-based vaccines by facilitating the delivery of nucleic acids to intracellular sensors like TLR9.
Novel Biological Activities Beyond Antimicrobial and Immunological Roles:
Beyond its well-established functions in host defense and immunity, this compound is emerging as a pleiotropic molecule with significant roles in tissue homeostasis and pathology.
Wound Healing and Angiogenesis: hBD-3 has been shown to accelerate wound healing. This is achieved through multiple mechanisms, including the promotion of cell migration and proliferation of fibroblasts and keratinocytes. Furthermore, hBD-3 stimulates angiogenesis, the formation of new blood vessels, which is a critical process in wound repair. It induces the production of various angiogenic growth factors, such as Fibroblast Growth Factor (FGF), Platelet-Derived Growth Factor (PDGF), and Vascular Endothelial Growth Factor (VEGF), from fibroblasts. The pro-angiogenic and regenerative effects of hBD-3 are mediated, at least in part, through the activation of the FGFR/JAK2/STAT3 signaling pathway.
Tissue Regeneration: The regenerative capacity of hBD-3 extends to bone repair. Studies have shown that hBD-3 gene modification can promote the osteogenic differentiation of human periodontal ligament cells. In animal models of periodontitis, hBD-3 gene-transfected cells promoted bone repair, suggesting its potential as a therapeutic agent for inflammatory bone loss.
Role in Cancer: The involvement of this compound in cancer is complex and appears to be context-dependent, with reports suggesting both pro- and anti-tumorigenic activities. In some cancers, such as oral squamous cell carcinoma and cervical cancer, hBD-3 is often overexpressed and has been implicated in promoting tumor growth and progression. For instance, it can attract tumor-associated macrophages to the tumor site, which in turn can stimulate tumor growth. Conversely, in other contexts, such as colon cancer, hBD-3 has been found to inhibit the migration of cancer cells. This dual role underscores the complexity of its biological functions and suggests that its effect on tumorigenesis may depend on the specific cancer type and the tumor microenvironment.
Ligand Activity at G Protein-Coupled Receptors (e.g., Melanocortin Receptors 1 and 4 Antagonism)
Beyond its role in innate immunity, human beta-defensin 3 functions as a signaling molecule by interacting with G protein-coupled receptors (GPCRs), notably the melanocortin receptors. nih.govnih.gov Research has identified hBD-3 as a ligand for melanocortin receptors 1 (MC1R) and 4 (MC4R). nih.govnih.gov Its mode of action is particularly unique, as it behaves as a neutral antagonist. nih.govnih.gov This means it can block the activity of both stimulatory agonists, such as the α-melanocyte-stimulating hormone (α-MSH), and inhibitory inverse agonists like the Agouti signaling protein (ASIP) and Agouti-related protein (Agrp). nih.govnih.gov
The interaction between hBD-3 and melanocortin receptors is primarily driven by electrostatic complementarity. nih.govnih.gov A comprehensive structure-function analysis has revealed that two distinct patches of positively charged amino acid residues, located on opposite poles of the compact hBD-3 structure, are crucial for high-affinity binding to the receptors. nih.govnih.gov This binding mechanism, relying on a diffuse charged surface, is distinct from that of other known melanocortin ligands. nih.gov While some studies have reported hBD-3 acting as a full agonist at MC1R and MC4R, the consensus from genetic and pharmacological studies points towards its role as a neutral antagonist. nih.govacs.org This antagonistic activity allows hBD-3 to modulate complex physiological processes regulated by the melanocortin system, including pigmentation, inflammation, and energy homeostasis.
| Receptor | hBD-3 Activity | Key Interacting Ligands |
| Melanocortin Receptor 1 (MC1R) | Neutral Antagonist | α-Melanocyte-stimulating hormone (agonist), Agouti signaling protein (inverse agonist) |
| Melanocortin Receptor 4 (MC4R) | Neutral Antagonist | α-Melanocyte-stimulating hormone (agonist), Agouti-related protein (inverse agonist) |
Activation of Intracellular Signaling Cascades (e.g., Wnt/β-catenin Pathway Activation)
Human beta-defensin 3 is capable of activating the Wnt/β-catenin signaling pathway through a non-canonical, Wnt-independent mechanism. nih.govfrontiersin.orgresearchgate.net This signaling cascade is vital for numerous biological processes, and its activation typically relies on the binding of Wnt ligands to their receptors. However, hBD-3 can trigger the pathway by directly interacting with a component of the Wnt receptor complex, the LDL receptor-related protein 5 (LRP5). nih.govfrontiersin.orgnih.gov
This interaction occurs at the cell surface, where extracellular hBD-3, released by epithelial cells in response to stimuli like viral infections, binds to LRP5. nih.govfrontiersin.orgresearchgate.net This binding event initiates a downstream signaling cascade that leads to the cytoplasmic stabilization of the β-catenin protein. nih.govfrontiersin.org Stabilized β-catenin can then translocate to the nucleus, where it acts as a transcriptional co-activator for T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, driving the expression of target genes. nih.govplos.org For instance, during a respiratory syncytial virus (RSV) infection in lung epithelial cells, this hBD-3-mediated activation of the β-catenin pathway has been shown to promote a pro-inflammatory response, highlighting its role in modulating host defense and inflammation. nih.govnih.gov
Association with Host Cellular Vesicles (e.g., Platelet-Derived Extracellular Vesicles)
Recent findings have established a connection between human beta-defensin 3 and platelets, the small blood cells critical for hemostasis. Studies have detected hBD-3 within human platelets and their precursor cells, megakaryocytes. nih.govnih.govresearchgate.net Upon platelet activation, for instance by thrombin, hBD-3 is found on the platelet surface. nih.govnih.gov
Furthermore, hBD-3 is incorporated into platelet-derived extracellular vesicles (p-EVs). nih.govnih.govresearchgate.net These small, membrane-bound particles are released from platelets upon activation and play significant roles in intercellular communication. The presence of hBD-3 in p-EVs isolated from both platelet-poor plasma and the supernatants of stimulated platelets suggests that these vesicles can transport the defensin. nih.govnih.gov This association has functional consequences; hBD-3-enriched p-EVs may contribute to endothelial dysfunction and create a pro-thrombotic microenvironment. nih.govnih.gov This finding positions hBD-3 at the crossroads of innate immunity and hemostasis, suggesting it can be mobilized and distributed via p-EVs to influence vascular biology. nih.govnih.gov
| Cellular Component | hBD-3 Location | Condition for Release/Association |
| Platelets | Intracellular and Surface | Thrombin Activation |
| Megakaryocytes | Intracellular | - |
| Platelet-Derived Extracellular Vesicles (p-EVs) | Associated with/in Vesicles | Platelet Activation |
Mechanisms of Selective Cytolytic Activity on Specific Cell Types (e.g., Phosphoinositide Binding, PI(4,5)P2)
Human beta-defensin 3 possesses selective cytolytic (cell-killing) activity, particularly against tumor cells. nih.gov This oncolytic function is not mediated by a receptor but rather by a direct interaction with specific lipid components of the target cell's plasma membrane. nih.gov The key to this mechanism is the binding of hBD-3 to phosphoinositides, specifically phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). nih.govnih.gov
PI(4,5)P2 is a phospholipid found on the inner leaflet of the plasma membrane in healthy cells but can be exposed on the outer leaflet of cancer cells. HBD-3 binds to this lipid through a conserved motif located in its β2-β3 loop. nih.gov This interaction is critical for mediating the permeabilization of the tumor cell membrane, leading to blebbing and eventual cell lysis. nih.gov The binding of hBD-3 to PI(4,5)P2 disrupts membrane integrity, causing a necrotic form of cell death. nih.govnih.gov This lipid-specific targeting provides a mechanism for the selective killing of certain cell types, such as tumor cells, while sparing others, and highlights a conserved mechanism of action for defensins across different species. nih.gov
Structure Function Relationships and Molecular Determinants of Big Defensin 3 Activities
Correlation Between Primary Sequence Variations and Functional Diversification
The primary amino acid sequence of big defensins exhibits considerable variation, which directly contributes to their functional diversification. frontiersin.orgnih.gov This diversity is evident at multiple levels, including amino acid composition and the length of the flexible linker connecting the N-terminal and C-terminal domains. frontiersin.org
In bivalve mollusks like oysters and mussels, the big defensin (B1577277) gene repertoire has expanded through lineage-specific gene duplications, followed by rapid molecular diversification. nih.gov This has resulted in multiple big defensin sequences within a single species, each with potentially distinct functions. nih.govnih.gov For instance, in the Pacific oyster Crassostrea gigas, different big defensins (Cg-BigDefs) show varied patterns of gene expression in response to microbial challenges, suggesting functional divergence. frontiersin.orgnih.govnih.gov
A comparison of two oyster big defensins, Cg-BigDef1 and Cg-BigDef5, highlights how sequence variation translates to functional differences. These two peptides, which represent distinct phylogenetic groups, have different linker lengths—10 amino acid residues in Cg-BigDef1 and only three in Cg-BigDef5. nih.govmdpi.com This structural difference, along with other sequence variations, leads to complementary antimicrobial spectra and even synergistic activity against certain bacteria. nih.gov The charge of big defensins can also vary significantly, from anionic to cationic, due to changes in amino acid composition, which is expected to influence their interactions with microorganisms. frontiersin.org
Furthermore, the amino acid sequence identity of big defensins from the oyster Crassostrea gigas (Cg-BigDef1, -2, and -3) is between 48% and 53% compared to the big defensin from the horseshoe crab Tachypleus tridentatus. nih.gov This sequence divergence across different species underscores the evolutionary pressure for functional adaptation.
Table 1: Comparison of Cg-BigDef1 and Cg-BigDef5 Characteristics
| Feature | Cg-BigDef1 | Cg-BigDef5 |
|---|---|---|
| Linker Length | 10 amino acid residues | 3 amino acid residues |
| N-terminal Domain Charge | Positively charged region with arginine repeats | Positively charged region with lysine (B10760008) repeats |
| C-terminus | Not specified | Amidated leucine (B10760876) (L-NH2) |
| Antimicrobial Spectrum | Broad, with specificities | Broad, with specificities complementary to Cg-BigDef1 |
| Synergy | Acts synergistically with Cg-BigDef5 | Acts synergistically with Cg-BigDef1 |
Significance of Disulfide Bond Patterns in Directing Specific Functions (e.g., Antimicrobial vs. Chemotactic)
The C-terminal domain of big defensins is characterized by a β-defensin-like fold stabilized by three intramolecular disulfide bonds. plos.orgnih.gov The conserved cysteine pairing in this domain is typically Cys1–Cys5, Cys2–Cys4, and Cys3–Cys6, which is characteristic of β-defensins. frontiersin.org This disulfide bridge pattern is crucial for maintaining the three-stranded antiparallel β-sheet structure, which is a common feature of defensins. acs.orgpnas.org
It is worth noting that some fungal defensin-like peptides exhibit altered disulfide connectivity patterns, leading to different structural folds. portlandpress.com This highlights the evolutionary plasticity of these molecules and the potential for different disulfide patterns to give rise to novel functions.
Role of Amphipathic Structure and Charged Residue Patches in Membrane Interaction and Receptor Binding
The amphipathic nature of big defensins, meaning they possess both hydrophobic and hydrophilic regions, is a key determinant of their interaction with cell membranes. ubc.camdpi.com The initial interaction with bacterial membranes is often driven by electrostatic forces between the cationic (positively charged) regions of the peptide and the anionic (negatively charged) components of the bacterial cell surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria. ubc.cafrontiersin.org
Following this initial binding, the hydrophobic domains of the peptide can insert into the lipid bilayer, leading to membrane disruption and cell death. frontiersin.org The distribution of charged and hydrophobic residues on the peptide's surface is therefore critical for its antimicrobial efficacy. acs.org
In the context of receptor binding, specific charged residue patches can play a crucial role. For instance, in human β-defensin 3 (HBD-3), a conserved β2-β3 loop containing cationic residues is critical for binding to phosphoinositides like PI(4,5)P2 on the surface of tumor cells, mediating their lysis. oncotarget.com This suggests that specific structural motifs with concentrated charges are recognized by cellular receptors or membrane components, triggering downstream biological effects.
The three-dimensional structure of big defensins reveals a clear separation of hydrophobic and charged regions. The N-terminal domain is predominantly hydrophobic, while the C-terminal domain is typically cationic. nih.govplos.org This arrangement allows for a multi-step interaction with target cells, starting with electrostatic attraction followed by hydrophobic insertion or receptor engagement. The surface properties of big defensins can be significantly altered by the length of the linker connecting the two domains, which affects their relative orientation. For example, the horseshoe crab big defensin (Tt-BigDef) is amphipathic, whereas the oyster big defensin Cg-BigDef1 is more hydrophobic due to a longer linker. researchgate.net
Functional Implications of the N-terminal Hydrophobic Domain in Big Defensin 3 (for salt stability and nanonet assembly)
The N-terminal hydrophobic domain is a defining feature of big defensins and is absent in their vertebrate β-defensin descendants. nih.govifremer.fr This domain plays a crucial role in two key properties of big defensins: their stability in high-salt environments and their ability to form antimicrobial nanonets. frontiersin.orgasm.org
The antimicrobial activity of many vertebrate β-defensins is significantly impaired at physiological salt concentrations, as the salts can interfere with the electrostatic interactions necessary for binding to bacterial membranes. asm.orgasm.org In contrast, big defensins retain their activity in high-salt conditions, a property attributed to their hydrophobic N-terminal domain. frontiersin.orgasm.org This domain is thought to facilitate salt-stable interactions with bacterial membranes, making these peptides particularly well-suited for marine environments where salt concentrations are high. nih.govasm.org
A remarkable function driven by the N-terminal domain is the assembly of big defensins into nanonets upon contact with bacteria. nih.govasm.orgmdpi.com These nanonet structures entrap and kill bacteria. nih.govmdpi.combiorxiv.org Studies on the oyster big defensin Cg-BigDef1 have shown that the N-terminal domain is responsible for this bacterially triggered self-assembly. nih.govasm.org This mechanism of action, which involves physical entrapment rather than solely membrane permeabilization, is a conserved feature across different big defensins. mdpi.combiorxiv.org Mutagenesis studies on the scallop big defensin ApBD1 have further confirmed the critical role of the conserved hydrophobic N-terminal domain in driving nanonet assembly. mdpi.com
Table 2: Functions of the N-terminal Hydrophobic Domain of Big Defensins
| Function | Description | Supporting Evidence |
|---|---|---|
| Salt Stability | Confers antimicrobial activity at high salt concentrations by facilitating salt-stable interactions with bacterial membranes. | Activity of Cg-BigDef1 is stable at high salt concentrations, a property lost in the isolated C-terminal domain. ifremer.frasm.org |
| Nanonet Assembly | Drives the self-assembly of big defensin molecules into fibrillar nanonets upon contact with bacteria, leading to bacterial entrapment and killing. | The isolated N-terminal domain of Cg-BigDef1 can induce nanonet formation. nih.govasm.org This is a conserved mechanism observed in different big defensins. mdpi.combiorxiv.org |
Data sourced from nih.govifremer.frasm.orgmdpi.combiorxiv.org
Identification of Key Amino Acid Residues and Structural Motifs Critical for Specific Biological Activities
Specific amino acid residues and structural motifs within big defensins are critical for their diverse biological activities. The six conserved cysteine residues in the C-terminal domain are fundamental for establishing the disulfide bridges that define the β-defensin-like fold. frontiersin.orgasm.org
In human β-defensin 3, which shares structural similarities with the C-terminal domain of big defensins, two arginine residues in the C-terminal region are important for its antibacterial and salt-tolerant activities. frontiersin.org The N-terminal structure of human β-defensins also plays a role in maintaining their bactericidal effect in high-salt environments. frontiersin.org
For big defensins, the entire N-terminal hydrophobic domain acts as a critical structural motif for salt stability and nanonet formation. nih.govasm.orgmdpi.com Within this domain, there are highly conserved amino acids, suggesting their importance for the domain's structure and function. asm.org
Furthermore, after experimental digestion of the horseshoe crab big defensin, the separated N-terminal and C-terminal peptides exhibit distinct activities. The N-terminal peptide is more active against Gram-positive bacteria, while the C-terminal peptide is more effective against Gram-negative bacteria, highlighting the modular nature of its function. ifremer.fr
Evolutionary History and Diversification of the Big Defensin Family
Phylogenetic Analysis of Defensins Across Kingdoms
Defensins are a widespread group of cysteine-rich antimicrobial peptides found across multiple kingdoms, including animals, plants, and fungi. nih.govlatrobe.edu.au Despite their ubiquitous presence and shared function in host defense, phylogenetic analyses reveal deep evolutionary divides. The defensins are broadly classified into two superfamilies, cis- and trans-defensins, based on fundamental differences in their three-dimensional structures and disulfide bond connectivity. latrobe.edu.au
Big Defensins, along with vertebrate α-, β-, and θ-defensins, belong to the trans-defensin superfamily. frontiersin.orgplos.org Phylogenetic trees constructed from sequence alignments show that Big Defensins, found in a limited number of invertebrate phyla, form a distinct clade that is more closely related to vertebrate β-defensins than to the cis-defensins found in insects, fungi, and plants. plos.org The phylogenetic distribution of Big Defensins in groups such as mollusks, arthropods, and basal chordates (like amphioxus) points to an ancient origin of the β-defensin structural domain, likely tracing back to the common ancestor of bilateral metazoans. researchgate.netcapes.gov.brnih.gov This relationship underscores the deep evolutionary roots of this particular branch of the defensin (B1577277) family within the animal kingdom.
Hypothesized Evolutionary Origin of Beta-Defensins from Ancestral Big Defensins
Compelling evidence from structural and genomic studies supports the hypothesis that vertebrate β-defensins evolved from an ancestral Big Defensin gene. frontiersin.orgresearchgate.net Big Defensins are characterized by a unique two-domain structure: a variable N-terminal hydrophobic domain and a conserved C-terminal domain that is structurally homologous to β-defensins. nih.gov This C-terminal domain in both peptide families shares a conserved β-sheet structure stabilized by three identical disulfide bridges. capes.gov.brnih.gov
The evolutionary transition to β-defensins is thought to have involved the loss of the N-terminal hydrophobic domain. frontiersin.orgresearchgate.net This is a defining feature, as this N-terminal region is a hallmark of Big Defensins that is absent in their vertebrate counterparts. researchgate.net The shared genomic organization further strengthens this proposed evolutionary link. Both Big Defensin and β-defensin genes exhibit a positionally conserved phase-1 intron just upstream of the region encoding the C-terminal cysteine-rich domain. researchgate.netcapes.gov.br This conservation of gene architecture is a strong indicator of a shared ancestral origin. frontiersin.org
Mechanisms of Gene Evolution: Exon Shuffling, Intronization, and Tandem Duplications
The evolution of the Big Defensin family and the subsequent emergence of β-defensins have been driven by several key molecular mechanisms:
Exon Shuffling and Intronization: Two primary hypotheses, which are not mutually exclusive, have been proposed to explain how the N-terminal domain was lost in the lineage leading to vertebrates. frontiersin.orgresearchgate.net
Exon Shuffling: This model suggests that the exon encoding the C-terminal β-defensin-like domain of an ancestral Big Defensin gene was combined with different upstream exons that encode new signal peptides, effectively creating the modern β-defensin gene structure. researchgate.netnih.govmdpi.com Evidence for exon shuffling has been noted in the evolution of other defensins, where the exon for the mature peptide appears to have integrated downstream of various leader sequences. nih.govresearchgate.net
Intronization: This hypothesis posits that a portion of the original exon 2 of a Big Defensin gene, which coded for the N-terminal domain, was converted into an intron. frontiersin.orgresearchgate.net This would lead to the N-terminal domain not being translated, resulting in a shorter peptide resembling a β-defensin. The presence of a phase 1 intron and a short exon 2 in the Manila clam (Ruditapes philippinarum) provides support for this intronization model. frontiersin.org
Tandem Duplications: This mechanism has been a major driver of the expansion and diversification of the Big Defensin gene repertoire in specific lineages. nih.govnih.gov In bivalve mollusks, such as oysters and mussels, the presence of multiple Big Defensin genes is the result of lineage-specific tandem gene duplications. frontiersin.orgnih.govnih.gov These duplication events create new gene copies that are then free to diverge in sequence and function, leading to a rapid molecular diversification of the peptide family within a given species. frontiersin.org This is also a common feature in the evolution of plant defensin gene families. ias.ac.inapsnet.org
Lineage-Specific Gene Loss and Retention Events Across Metazoans
The distribution of Big Defensin genes across the animal kingdom is notably patchy and discontinuous. frontiersin.orgnih.gov They have been identified in lophotrochozoans (like mollusks), some arthropods, and basal chordates, but are conspicuously absent from many other large and ancient phyla, such as echinoderms and tunicates. frontiersin.orgnih.gov This scattered distribution is best explained by multiple, independent gene loss events throughout metazoan evolution. frontiersin.orgnih.govresearchgate.net
Gene loss is a frequent occurrence over long evolutionary timescales and contributes significantly to genetic and phenotypic variation among species. nih.gov The absence of Big Defensins in many animal lineages is consistent with large-scale genome reduction events that have occurred in various branches of the animal tree. nih.gov For instance, within bivalves, some species like the pearl oyster Pinctada fucata only possess relict pseudogenes, while others have lost the gene entirely. nih.gov
Conversely, the retention of Big Defensins in certain lineages, particularly marine invertebrates like bivalves, suggests an ongoing selective advantage. frontiersin.orgasm.org The expansion of the Big Defensin repertoire in these groups points to their crucial role in the innate immune system of these organisms. nih.govnih.gov The presence of gene presence/absence variation (PAV), where a gene may be present in some individuals of a species but absent in others, has been observed for Big Defensin genes in mussels and oysters, highlighting a dynamic and ongoing evolutionary process at the population level. frontiersin.orgnih.govnih.gov
Selective Pressures Driving Sequence and Functional Divergence
Following gene duplication events, the newly formed Big Defensin gene copies are subjected to various selective pressures that drive their divergence in both sequence and function. frontiersin.org This rapid molecular diversification is evident in the high sequence variability among Big Defensin paralogs within a single species, such as the Pacific oyster Crassostrea gigas and the Mediterranean mussel Mytilus galloprovincialis. frontiersin.org
The analysis of nucleotide substitution rates (dN/dS) in related defensin families often indicates that gene duplication is followed by a period of positive selection (Darwinian selection), where mutations that change the amino acid sequence are favored. physiology.orgnih.govresearchgate.net This diversifying selection is thought to be a key driver in the evolution of host-defense genes, as it allows the host to adapt to a constantly changing array of pathogens. nih.govnih.gov
This sequence divergence leads to functional divergence. frontiersin.orgnih.gov Different Big Defensin paralogs within a species can exhibit distinct gene expression patterns in response to microbial challenges, suggesting they have evolved specialized roles. frontiersin.orgnih.govnih.gov For example, the ancestral N-terminal domain has been shown to be crucial for the antimicrobial activity of some Big Defensins in high-salt environments, a property lost in most vertebrate β-defensins. nih.govasm.org The functional shift in human β-defensins, which often act as immunomodulators rather than direct microbicides at physiological salt concentrations, exemplifies the profound functional divergence that can occur over evolutionary time. frontiersin.org
Comparative Genomics of Big Defensin Gene Repertoires in Diverse Organisms
Comparative genomic studies have been instrumental in revealing the diversity of Big Defensin gene repertoires across different organisms. frontiersin.org These studies highlight that while Big Defensins are present in phylogenetically distant invertebrates, their number and organization can vary dramatically. frontiersin.orgnih.gov
Bivalve mollusks, in particular, often display an expanded and diverse set of Big Defensin genes. frontiersin.orgnih.govnih.gov For example, the Mediterranean mussel (Mytilus galloprovincialis) has six paralogous Big Defensin genes, while the Pacific oyster (Crassostrea gigas) has at least seven distinct sequences. frontiersin.orgresearchgate.net In contrast, some bivalves have only a single canonical Big Defensin gene or have lost them completely. nih.gov
The table below provides a comparative overview of Big Defensin gene repertoires in selected organisms, illustrating the lineage-specific expansions and contractions.
| Phylum | Species | Number of Big Defensin Genes/Variants | Genomic Organization | Reference(s) |
| Mollusca | Crassostrea gigas (Pacific oyster) | At least 7 | Tandem duplications and scattered locations | frontiersin.org |
| Mollusca | Mytilus galloprovincialis (Mediterranean mussel) | 6 | Mostly scattered in different genomic locations | frontiersin.org |
| Mollusca | Dreissena rostriformis (Zebra mussel) | 1 canonical gene, 4 non-canonical genes | Tandem duplication of non-canonical genes | frontiersin.org |
| Mollusca | Ruditapes philippinarum (Manila clam) | Presence of both canonical and non-canonical forms | - | frontiersin.org |
| Mollusca | Pinctada fucata (Pearl oyster) | 0 (only relict pseudogenes) | Gene loss | nih.gov |
| Arthropoda | Tachypleus tridentatus (Horseshoe crab) | At least 1 | - | frontiersin.org |
| Chordata | Branchiostoma sp. (Amphioxus) | At least 1 | - | frontiersin.org |
This comparative data reveals that the evolution of the Big Defensin family is not a simple linear progression but a complex tapestry of gene duplication, diversification, and loss, shaped by the specific ecological niches and pathogenic pressures faced by different animal lineages. frontiersin.orgphysiology.org The presence of both canonical Big Defensins and shorter, β-defensin-like peptides in species like the Manila clam and zebra mussel may represent an ongoing evolutionary process, providing a snapshot of how β-defensins may have arisen from their larger ancestors. frontiersin.org
Post Translational Modifications and Their Impact on Big Defensin 3 Functionality
Identification of Known Post-Translational Modifications (PTMs) Affecting Defensins
Big defensins, including Big defensin (B1577277) 3, are synthesized as inactive precursors, or prepropeptides, which undergo several PTMs to become mature, functional molecules. vulcanchem.commdpi.com The primary PTMs identified in the maturation pathway of big defensins are proteolytic cleavage, the formation of disulfide bonds, and in some cases, C-terminal amidation and N-terminal pyroglutamic acid formation. frontiersin.orgmdpi.com
Proteolytic Cleavage : Big defensin precursors consist of a signal peptide, a propeptide region, and the mature peptide sequence. vulcanchem.complos.org The signal peptide is cleaved off to allow the protein to enter the secretory pathway. The propeptide is subsequently removed by specific proteases. In oyster big defensins, the precursor contains a 23-residue signal peptide and a 13-residue propeptide. plos.org This propeptide is separated from the mature peptide by a conserved cleavage site (Arg-X-(Arg/Lys)-Arg), which is a recognition motif for furin-like enzymes. vulcanchem.complos.org This processing is essential for releasing the active mature peptide.
Disulfide Bond Formation : A defining characteristic of the defensin family is the presence of multiple cysteine residues that form intramolecular disulfide bonds. frontiersin.org Big defensins contain six conserved cysteine residues in their C-terminal domain which form three disulfide bridges. frontiersin.orgplos.org This is a critical PTM that stabilizes the peptide's three-dimensional structure. The specific pairing of these cysteines defines the defensin's fold and is essential for many of its biological activities. acs.org In β-defensins, which share structural similarities with the C-terminal domain of big defensins, the cysteine pairing is typically Cys1–Cys5, Cys2–Cys4, and Cys3–Cys6. acs.org
Other Modifications : Additional PTMs have been noted in some big defensins. These include C-terminal amidation, where a C-terminal glycine (B1666218) residue is enzymatically converted to an amide group, and the conversion of an N-terminal glutamine to pyroglutamic acid. mdpi.com These modifications can protect the peptide from degradation by exopeptidases and enhance its stability and activity.
Table 1: Known Post-Translational Modifications in Big Defensins
| Modification | Description | Location in Precursor | Known Function |
|---|---|---|---|
| Proteolytic Cleavage | Removal of the signal peptide and propeptide from the prepropeptide. vulcanchem.complos.org | N-terminus | Activation of the mature peptide. nih.gov |
| Disulfide Bond Formation | Oxidative folding and creation of three intramolecular disulfide bridges. frontiersin.org | C-terminal Domain | Structural stabilization. acs.orguniprot.org |
| C-terminal Amidation | Enzymatic modification of the C-terminal carboxyl group to an amide. mdpi.com | C-terminus | Increased stability and biological activity. mdpi.com |
| Pyroglutamic Acid Formation | Cyclization of an N-terminal glutamine residue. mdpi.com | N-terminus | Increased stability against degradation. mdpi.com |
Influence of PTMs on the Structural Integrity and Conformational States of Big Defensin 3
PTMs, particularly the formation of disulfide bonds, are paramount for the structural integrity of this compound. The mature Big defensin peptide is composed of two distinct domains: a hydrophobic N-terminal domain and a cationic C-terminal domain that resembles vertebrate β-defensins. frontiersin.org
Functional Consequences of PTMs on Antimicrobial Activity, Chemotaxis, and Receptor Interactions
The functional outcomes of PTMs on this compound are multifaceted, impacting its core roles in innate immunity.
Antimicrobial Activity : Proteolytic cleavage is a direct activation switch for antimicrobial function. The full-length precursor is inactive, and only the mature peptide exhibits potent activity. vulcanchem.commdpi.com Furthermore, in vitro studies on horseshoe crab big defensin have shown that further cleavage between the N- and C-terminal domains can generate two fragments with distinct antimicrobial specificities. The N-terminal fragment is more effective against Gram-positive bacteria, while the C-terminal domain shows higher activity against Gram-negative bacteria. mdpi.complos.org However, for the Pacific oyster Cg-BigDef1, the covalent linkage of the two domains is synergistic and essential for antimicrobial activity at physiological salt concentrations. frontiersin.org This suggests that proteolytic processing can modulate the antimicrobial spectrum and potency of big defensins. The disulfide bonds are also critical; while some linear defensin analogs can kill bacteria, the native disulfide-stabilized structure is often required for broad-spectrum activity and potency, especially under high-salt conditions. pnas.orgnih.gov
Chemotaxis and Receptor Interactions : The ability of defensins to act as immunomodulators by recruiting immune cells (chemotaxis) is highly dependent on their specific three-dimensional structure, which is maintained by disulfide bonds. pnas.orgnih.gov Studies on human β-defensins, which are structurally related to the C-terminal domain of big defensins, have demonstrated that they interact with chemokine receptors such as CCR2 and CCR6. mdpi.comfrontiersin.org This interaction is strictly dependent on the correct disulfide bond topology. pnas.orgnih.gov For instance, different topological isomers (misfolded versions with incorrect disulfide pairings) of hBD-3 show vastly different chemotactic activities, and a linear version completely lacks this function. pnas.org This indicates that the precise conformational state conferred by PTMs is essential for receptor recognition and subsequent signaling. While specific data on this compound chemotaxis is limited, the structural homology to β-defensins strongly suggests that its disulfide-stabilized structure is a prerequisite for potential interactions with host immune receptors. vulcanchem.comnih.gov
Table 2: Functional Consequences of this compound PTMs
| PTM | Impact on Antimicrobial Activity | Impact on Chemotaxis & Receptor Interaction |
|---|---|---|
| Proteolytic Cleavage | Activates the peptide; may generate fragments with specialized activity. mdpi.complos.org | Precursor is inactive; cleavage is required for the mature peptide to potentially interact with receptors. |
| Disulfide Bond Formation | Essential for structural stability, salt resistance, and broad-spectrum activity. frontiersin.orgpnas.org | Critically required for maintaining the specific 3D structure needed for receptor binding and chemotactic activity. pnas.orgnih.gov |
Enzymatic Pathways Involved in this compound Processing and Activation
The maturation of this compound from its precursor form involves a coordinated series of enzymatic reactions.
Proteolytic Processing : The primary enzymes responsible for cleaving the propeptide from the mature defensin are proprotein convertases. The conserved Arg-X-(Arg/Lys)-Arg motif found between the propeptide and the mature peptide in oyster big defensins is a classic recognition site for furin-like proteases. vulcanchem.complos.org Furins are calcium-dependent serine endoproteases that process a wide variety of precursor proteins in the trans-Golgi network and secretory granules.
Disulfide Bond Formation : The formation of correct disulfide bonds is a complex process that occurs in the endoplasmic reticulum (ER). It is catalyzed by a system of enzymes, primarily the protein disulfide isomerase (PDI) family. These enzymes act as oxidases and isomerases, ensuring that the correct cysteine pairs are linked to achieve the thermodynamically most stable and functionally correct protein fold.
Other PTMs : The enzymes responsible for C-terminal amidation are peptidylglycine alpha-amidating monooxygenase (PAM), while glutaminyl cyclase is responsible for the formation of N-terminal pyroglutamic acid. mdpi.com
Table 3: Key Enzymes in Big Defensin Processing
| Enzymatic Process | Enzyme Family | Cellular Location | Function |
|---|---|---|---|
| Propeptide Cleavage | Furin-like proprotein convertases vulcanchem.complos.org | Trans-Golgi Network, Secretory Granules | Site-specific cleavage to release the mature peptide. |
| Disulfide Bond Formation | Protein Disulfide Isomerases (PDI) | Endoplasmic Reticulum | Catalyzes oxidation and isomerization of cysteine residues. |
| C-terminal Amidation | Peptidylglycine alpha-amidating monooxygenase (PAM) mdpi.com | Secretory Pathway | Converts C-terminal glycine to an amide group. |
Regulatory Roles of PTMs in Modulating this compound Activity within Host Environments
Post-translational modifications are a key mechanism for regulating the activity of this compound in a spatial and temporal manner, ensuring it functions effectively without causing undue harm to the host.
The synthesis of this compound as an inactive propeptide is a critical regulatory step. It prevents the peptide from exerting its potent membrane-disrupting antimicrobial activity inside the host cell where it is produced. nih.gov Activation by proteolytic cleavage is restricted to specific cellular compartments (like secretory granules) or the extracellular space, ensuring that the active peptide is only released at sites of infection or inflammation. plos.orgmdpi.com
Furthermore, the stability conferred by disulfide bonds and other modifications like C-terminal amidation is a form of regulation. These PTMs make the peptide more resistant to degradation by proteases that may be present in the host environment or secreted by pathogens. mdpi.comnih.gov This ensures the peptide can persist long enough at the site of infection to be effective.
The structure-dependent dual functionality of defensins (antimicrobial vs. immunomodulatory) allows for nuanced regulation. The same molecule can have different activities depending on the context. For example, the structure maintained by disulfide bonds allows the peptide to act as a chemoattractant for immune cells, linking the direct killing of microbes to the recruitment of a broader adaptive immune response. pnas.orgmdpi.com The potential for cleavage into separate N- and C-terminal domains with different activities could be another layer of regulation, allowing the host to tailor its response to different types of pathogens. frontiersin.orgplos.org Thus, PTMs collectively act as a sophisticated control system, dictating not just whether this compound is active, but also where, when, and how it functions within the complex host environment. nih.gov
Compound and Protein Names Table
| Name | Type |
| This compound | Protein |
| Cg-BigDef1 | Protein |
| Cg-BigDef3 | Protein |
| Furin | Enzyme (Protease) |
| Glutamine | Amino Acid |
| Glycine | Amino Acid |
| Arginine | Amino Acid |
| Lysine (B10760008) | Amino Acid |
| Cysteine | Amino Acid |
| Pyroglutamic acid | Modified Amino Acid |
| Human β-defensin 3 (hBD-3) | Protein |
| CCR2 | Protein (Chemokine Receptor) |
| CCR6 | Protein (Chemokine Receptor) |
| Protein Disulfide Isomerase (PDI) | Enzyme |
| Peptidylglycine alpha-amidating monooxygenase (PAM) | Enzyme |
| Glutaminyl cyclase | Enzyme |
Advanced Methodological Approaches in Big Defensin 3 Research
Strategies for Recombinant Protein Expression and Synthetic Peptide Generation
The production of Big Defensin (B1577277) 3 for research purposes relies on both recombinant protein expression systems and chemical peptide synthesis. Recombinant expression in hosts like Escherichia coli is a common approach. sinobiological.combpsbioscience.comresearchgate.net For instance, a codon-optimized mature human β-defensin-3 (a related defensin) gene has been successfully expressed in E. coli BL21(DE3), fused with a partner protein like Thioredoxin (TrxA) to enhance soluble expression. researchgate.net This method can yield significant quantities of the fusion protein, which is then purified and cleaved to obtain the mature defensin. researchgate.net
Solid-phase peptide synthesis (SPPS), particularly using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, is another critical technique for generating Big Defensin 3 and its analogs. mdpi.comacs.org This method allows for the precise, residue-by-residue construction of the peptide chain. mdpi.com Optimization of SPPS for defensins has involved the use of specialized resins and coupling reagents to minimize peptide aggregation and improve the yield of the final product. mdpi.com Furthermore, synthetic approaches enable the creation of peptide analogs with specific modifications, such as the substitution of cysteine residues to study the role of disulfide bonds in the peptide's structure and function. acs.org A chimeric peptide, combining regions of human β-defensin 3 and human β-defensin 4, was also synthesized to investigate improved antibacterial properties. nih.gov
| Method | Host/Chemistry | Key Features | Application Example |
| Recombinant Expression | Escherichia coli | High yield, cost-effective for large-scale production. sinobiological.combpsbioscience.comresearchgate.net | Expression of a fusion protein with a solubility tag, followed by affinity chromatography and enzymatic cleavage. researchgate.net |
| Solid-Phase Peptide Synthesis (SPPS) | Fmoc Chemistry | Precise control over sequence, allows for incorporation of unnatural amino acids. mdpi.comacs.org | Synthesis of this compound analogs with altered disulfide connectivity to probe structure-function relationships. acs.org |
Biophysical Techniques for Structural Elucidation and Conformational Analysis
A variety of biophysical techniques are employed to investigate the three-dimensional structure and conformational dynamics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the high-resolution structure of this compound in solution. acs.orgnih.govcnrs-orleans.fr NMR studies have revealed that big defensins can possess a globular N-terminal domain and a β-defensin-like C-terminal domain. acs.orgnih.gov For example, the 3D structure of Crassostrea gigas Big Defensin 1 (Cg-BigDef1) was solved using NMR, showing two distinct domains connected by a flexible linker. nih.govcnrs-orleans.fr Paramagnetic probes in NMR experiments can also be used to understand how the peptide inserts into membranes. acs.org
Circular Dichroism (CD) Spectroscopy is widely used to assess the secondary structure of this compound and its analogs. nih.govscienceopen.comxenocs.com CD spectra can indicate the presence of α-helical and β-sheet structures and how these structures change in different environments, such as in the presence of lipid vesicles that mimic bacterial membranes. nih.govscienceopen.com For instance, CD studies have shown that some defensin derivatives are random-coiled in solution but may adopt a more ordered structure upon interacting with membranes. xenocs.com
Mass Spectrometry (MS) is crucial for verifying the molecular weight of synthesized or purified this compound and for characterizing its disulfide bond connectivity. plos.orgifremer.frnih.gov Techniques like MALDI-TOF MS are used to confirm the mass of the mature peptide and to identify post-translational modifications. plos.orgifremer.fr Electrospray ionization mass spectrometry (ESI-MS) is also employed to verify the molecular weights of synthetic peptide analogs. nih.gov
| Technique | Information Obtained | Key Findings for this compound and related defensins |
| NMR Spectroscopy | High-resolution 3D structure in solution, protein dynamics. acs.orgnih.govcnrs-orleans.fr | Revealed a two-domain structure for some big defensins and conformational changes upon membrane interaction. acs.orgnih.gov |
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet). nih.govscienceopen.comxenocs.com | Demonstrated that defensins can alter their conformation in the presence of membrane mimetics. nih.gov |
| Mass Spectrometry (MS) | Molecular weight verification, disulfide bond mapping. plos.orgifremer.frnih.gov | Confirmed the correct synthesis and folding of recombinant and synthetic defensins. plos.orgifremer.fr |
In Vitro and Cellular Assays for Functional Characterization
To understand the biological activities of this compound, a suite of in vitro and cellular assays is utilized.
Membrane Permeabilization Assays directly assess the ability of this compound to disrupt microbial membranes, a key mechanism of its antimicrobial action. nih.govnih.govasm.orgresearchgate.net These assays often use fluorescent dyes, such as Sytox Green, which can only enter cells with compromised membranes. asm.org An increase in fluorescence indicates that the peptide is forming pores or otherwise disrupting the membrane integrity. asm.org Another approach involves monitoring the leakage of dye from lipid vesicles designed to mimic bacterial or mammalian cell membranes. nih.govnih.gov
Receptor Binding Assays are employed to identify and characterize the interaction of this compound with host cell receptors, which is crucial for its immunomodulatory functions. nih.govnova.edu These assays can be competitive, using a labeled ligand to determine the binding affinity of the defensin to a specific receptor, such as melanocortin receptors. nih.govnova.edu Such studies have shown that human β-defensin 3 can act as a ligand for these receptors, indicating a role beyond direct antimicrobial activity. nih.gov
Chemotaxis Assays measure the ability of this compound to attract immune cells, a hallmark of its role in linking innate and adaptive immunity. aai.orgnih.govpnas.orgresearchgate.net These assays typically use a chamber, such as a Transwell system, where immune cells are placed in an upper chamber and the defensin is in the lower chamber. aai.org The migration of cells towards the defensin is then quantified. aai.org Studies have demonstrated that human β-defensin 3 can induce the migration of monocytes and other immune cells, often through specific chemokine receptors like CCR2 and CCR6. nih.govpnas.orgresearchgate.net
Molecular Biology Techniques for Gene Expression and Regulation Studies
Understanding the regulation of this compound gene expression is fundamental to appreciating its role in host defense.
Quantitative Real-Time PCR (qRT-PCR) is a primary technique for quantifying the mRNA expression levels of this compound in different tissues and under various conditions, such as during infection. plos.orgifremer.frarvojournals.orgpnas.orgnih.gov For example, qRT-PCR has been used to show that the expression of some big defensins in oysters is significantly upregulated in response to a bacterial challenge. plos.orgifremer.fr In humans, qRT-PCR has revealed increased expression of β-defensin 3 in response to inflammation and infection. arvojournals.orgnih.gov
Reporter Gene Assays are used to investigate the promoter regions and transcriptional regulation of the this compound gene. In these assays, the promoter region of the defensin gene is cloned upstream of a reporter gene (e.g., luciferase). This construct is then introduced into cells, and the activity of the reporter gene is measured in response to various stimuli. This approach helps to identify the signaling pathways and transcription factors that control this compound expression.
| Technique | Purpose | Example Application |
| qRT-PCR | Quantify gene expression levels. plos.orgifremer.frarvojournals.orgpnas.orgnih.gov | Measuring the induction of this compound mRNA in oyster hemocytes after bacterial infection. plos.orgifremer.fr |
| Reporter Gene Assays | Study gene regulation and promoter activity. | Identifying signaling pathways that lead to increased this compound expression in response to pro-inflammatory cytokines. |
Computational Approaches
Computational methods provide valuable insights into the sequence, structure, and evolution of this compound.
Bioinformatic Tools for Sequence and Structure Analysis
Bioinformatic tools are essential for analyzing the amino acid sequence of this compound. Sequence alignment programs like ClustalW are used to compare the sequences of big defensins from different species, identifying conserved regions and variable domains. plos.org This information is critical for understanding structure-function relationships and for designing new peptide analogs. plos.org Homology modeling can also be used to predict the three-dimensional structure of a this compound protein based on the known structures of related defensins.
Phylogenetic Reconstruction and Evolutionary Modeling
Phylogenetic analysis is used to reconstruct the evolutionary history of the big defensin family. plos.orgvulcanchem.comresearchgate.nettandfonline.comtandfonline.com By comparing the sequences of big defensins from a wide range of species, from mollusks to vertebrates, researchers can construct phylogenetic trees that illustrate the evolutionary relationships between these peptides. plos.orgvulcanchem.comresearchgate.net These analyses have shown that big defensins form a distinct group, predominantly found in mollusks, and are more closely related to vertebrate defensins than to other invertebrate defensins. plos.orgvulcanchem.com Such models suggest that big defensins may be ancestral to the β-defensins found in vertebrates. researchgate.net
Molecular Dynamics Simulations for Peptide-Membrane Interactions
Molecular dynamics (MD) simulations have become an indispensable tool for elucidating the intricate and dynamic interactions between human β-defensin 3 (hBD-3) and cellular membranes at an atomic level. These computational techniques provide insights into the mechanisms of antimicrobial action and selectivity, which are often difficult to capture through experimental methods alone.
Research has employed MD simulations to investigate the behavior of hBD-3, and its analogues, in various oligomeric states—including monomers, dimers, and tetramers—as they interact with different model lipid bilayers. researchgate.netnih.gov These models are designed to represent both bacterial and mammalian cell membranes. For instance, zwitterionic lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) are used to mimic mammalian membranes, while negatively charged lipids such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS) are used to model bacterial membranes. nih.govacs.org Combined bilayers of POPC and POPS are also utilized to study selectivity. researchgate.netacs.org
A primary focus of these simulations is to understand the energetic landscape of hBD-3 translocation across the membrane. Studies consistently show that the energy barrier for hBD-3 to cross a negatively charged lipid membrane is significantly lower than for a zwitterionic membrane. researchgate.netacs.org This finding supports the observation that the initial interaction is driven largely by electrostatic forces between the highly cationic hBD-3 peptide and the anionic components of bacterial membranes. nih.govacs.org Furthermore, simulations suggest that hBD-3 tends to form oligomers when translocating across these negatively charged membranes, even at low concentrations. researchgate.net
Simulations also reveal the structural consequences of this interaction on both the peptide and the membrane. Long-term simulations have demonstrated that hBD-3 binding can induce membrane thinning and increase the flexibility of lipids like POPS and phosphatidylinositol 4,5-bisphosphate (PIP2). researchgate.netnih.govacs.org The peptide itself can undergo conformational changes; upon binding to negatively charged vesicles, hBD-3 analogues can fold into more ordered, amphipathic structures, enhancing their ability to interact effectively with bacterial membranes. nih.gov The stable binding sites for hBD-3 on mixed lipid bilayers are often located in its two loop regions, which form hydrogen bonds with the head groups of negatively charged lipids like POPS and PIP2. nih.govacs.org Interestingly, while hBD-3 significantly disrupts the order of POPS lipids, it causes only limited disruption to POPC lipids, further explaining its selectivity for bacterial over mammalian cells. researchgate.netacs.org
To overcome the challenges of extensive sampling required for accurate free energy calculations, researchers have utilized methods like steered MD and umbrella sampling, often with coarse-grained models, to simulate the peptide's path through the membrane. researchgate.netnih.govacs.org These advanced computational approaches have been crucial in predicting the structure of hBD-3 oligomers and their behavior within the lipid bilayer, including rotation and stretching during the translocation process. researchgate.netnih.govacs.org
| Simulation Type | hBD-3 Form | Membrane Model | Key Findings | Reference |
|---|---|---|---|---|
| All-atom & Coarse-grained MD, Umbrella Sampling | Monomer, Dimer, Tetramer (analogue) | Pure POPS (bacterial), Pure POPC (mammalian), Combined POPC+POPS | Lower energy barrier for translocation across negatively charged membranes. hBD-3 disrupts POPS lipids more significantly than POPC. Membrane thinning observed. | researchgate.netnih.govacs.org |
| Long-term MD Simulations | Monomer (analogue), Dimer (wild-type) | POPC + 10% PIP2, Combined POPS+POPC, Combined POPS+POPC+PIP2 | Stable binding occurs at the two loop regions of hBD-3. hBD-3 forms clusters with PIP2 lipids via hydrogen bonds. Binding decreases membrane thickness. | nih.govacs.org |
| MD Simulations | Dimer (HNP-3, related defensin) | H₂O/CCl₄ interface | Demonstrated favorable contact between the defensin and the hydrophobic medium, with the dimer remaining stable at the interface. | scielo.br |
| Solid-state NMR & MD Simulations | Linear & Cyclic Analogs (L25P, C25P) | Anionic PE:PG vesicles | Negatively charged vesicles induce a more ordered, amphipathic structure in the peptide, enhancing its interaction with bacterial membranes. | nih.gov |
Advanced Microscopy Techniques (e.g., Electron Microscopy for Cellular Effects)
Advanced microscopy techniques have been pivotal in visualizing the cellular and subcellular effects of human β-defensin 3 (hBD-3), providing direct evidence of its mechanisms of action and localization within biological systems. These methods range from electron microscopy, which offers ultrastructural details, to sophisticated light microscopy techniques that allow for the localization of the peptide in tissues and cells.
Transmission Electron Microscopy (TEM) has been used to inspect the direct impact of hBD-3 on pathogens. In studies involving Staphylococcus aureus, TEM revealed that treatment with hBD-3 leads to the formation of localized protrusions of cytoplasmic contents through small lesions in the cell wall. nih.gov This finding suggests that hBD-3 perturbs the cell wall biosynthesis machinery, leading to structural failure and potential osmotic rupture. nih.gov In a different context, TEM has been used to observe the ultrastructural changes in pancreatic cancer cells treated with a recombinantly tailored β-defensin, showing significant mitochondrial swelling, vacuole formation, and disruption of cristae. oncotarget.com
Immuno-electron microscopy , a technique that combines the high resolution of electron microscopy with the specificity of antibodies, has successfully revealed the presence of hBD-3 on the surface of thrombin-activated platelets. frontiersin.orgresearchgate.net This localization is significant as it links the antimicrobial peptide to processes of hemostasis and innate immunity.
Advanced Light Microscopy techniques have also provided crucial insights. Immunofluorescence deconvolution microscopy with 3D image reconstruction has been employed to map the location of hBD-3 in skin tissues. nih.gov These studies found hBD-3 within dendritic cells in the stratum spinosum of normal skin, and in remaining keratin (B1170402) layers and glands of burned skin, highlighting its role in cutaneous immune defense. nih.govConfocal microscopy has been instrumental in tracking the uptake of hBD-3. It has shown that hBD-3 can form complexes with DNA and that these complexes are rapidly taken up by human plasmacytoid dendritic cells. aai.org Similarly, it has been used to confirm the intensive uptake of a modified β-defensin into pancreatic cancer cells. oncotarget.com
Field-Emission Scanning Electron Microscopy (FE-SEM) has been used to visualize the antifungal effects of a synthetic peptide derived from the C-terminus of hBD-3 on Candida albicans biofilms. The images showed a dose-dependent decrease in the biofilm, with high concentrations of the peptide causing the fungal cells to appear ruptured and diminished. researchgate.net
| Microscopy Technique | Biological System/Sample | Key Observations on hBD-3 | Reference |
|---|---|---|---|
| Transmission Electron Microscopy (TEM) | Staphylococcus aureus cells | Induced localized protrusions and lesions in the cell wall, suggesting inhibition of cell wall biosynthesis. | nih.gov |
| Transmission Electron Microscopy (TEM) | Pancreatic cancer cells (MIA PaCa-2) | A modified β-defensin caused mitochondrial swelling, vacuole formation, and disruption of cristae. | oncotarget.com |
| Immuno-electron Microscopy | Thrombin-activated human platelets | Detected hBD-3 on the platelet surface. | frontiersin.orgresearchgate.net |
| Immunofluorescence Deconvolution Microscopy | Normal and burned human skin | Localized hBD-3 to dendritic cells in the epidermis of normal skin and in dermal glands after a burn. | nih.gov |
| Confocal Microscopy | Human plasmacytoid dendritic cells | Visualized the enhanced uptake of self-DNA when complexed with hBD-3. | aai.org |
| Field-Emission Scanning Electron Microscopy (FE-SEM) | Candida albicans biofilm on dentin | An hBD-3-derived peptide caused fungal cells to appear ruptured and diminished in a dose-dependent manner. | researchgate.net |
| Immunofluorescent Microscopy | Human platelets and megakaryocytes | Detected the presence of hBD-3 within these cells, suggesting they are a source of the peptide. | frontiersin.orgresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
